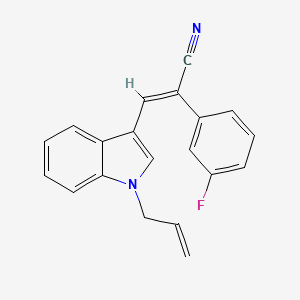![molecular formula C21H15ClF2N2O2 B3493639 N-[2-(benzylcarbamoyl)phenyl]-2-chloro-4,5-difluorobenzamide](/img/structure/B3493639.png)
N-[2-(benzylcarbamoyl)phenyl]-2-chloro-4,5-difluorobenzamide
概要
説明
N-[2-(benzylcarbamoyl)phenyl]-2-chloro-4,5-difluorobenzamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a benzylcarbamoyl group attached to a phenyl ring, which is further substituted with a 2-chloro-4,5-difluorobenzamide moiety. The combination of these functional groups imparts specific chemical properties and reactivity to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(benzylcarbamoyl)phenyl]-2-chloro-4,5-difluorobenzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Benzylcarbamoyl Intermediate: The initial step involves the reaction of benzylamine with a suitable acylating agent, such as benzoyl chloride, to form the benzylcarbamoyl intermediate.
Coupling with Phenyl Ring: The benzylcarbamoyl intermediate is then coupled with a phenyl ring substituted with appropriate functional groups, such as a halogen or nitro group, under specific reaction conditions.
Introduction of Chloro and Difluoro Groups:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
N-[2-(benzylcarbamoyl)phenyl]-2-chloro-4,5-difluorobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro and difluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of specific atoms within the molecule.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are applied.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while hydrolysis produces carboxylic acids and amines.
科学的研究の応用
N-[2-(benzylcarbamoyl)phenyl]-2-chloro-4,5-difluorobenzamide has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of N-[2-(benzylcarbamoyl)phenyl]-2-chloro-4,5-difluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
N-[2-(benzylcarbamoyl)phenyl]-2-chloro-4,5-difluorobenzamide can be compared with other similar compounds, such as:
N-[4-(benzylcarbamoyl)phenyl]-2-chloro-4,5-difluorobenzamide: Similar structure but with different substitution patterns on the phenyl ring.
N-[2-(benzylcarbamoyl)phenyl]-2-methylbenzamide: Differing by the presence of a methyl group instead of chloro and difluoro groups.
N-[2-(benzylcarbamoyl)phenyl]-2-(N-methylmethanesulfonamido)benzamide: Contains an additional sulfonamide group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity compared to its analogs .
特性
IUPAC Name |
N-[2-(benzylcarbamoyl)phenyl]-2-chloro-4,5-difluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClF2N2O2/c22-16-11-18(24)17(23)10-15(16)21(28)26-19-9-5-4-8-14(19)20(27)25-12-13-6-2-1-3-7-13/h1-11H,12H2,(H,25,27)(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOLVRCQDOJLVRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2NC(=O)C3=CC(=C(C=C3Cl)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClF2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenoxy]-N-(4-chlorophenyl)acetamide](/img/structure/B3493564.png)
![4-chloro-N-({[3-chloro-2-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3493574.png)
![3-(2-chlorophenyl)-N-[2-(4-chlorophenyl)ethyl]-5-methyl-4-isoxazolecarboxamide](/img/structure/B3493582.png)
![N-(2-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-(methylthio)benzamide](/img/structure/B3493585.png)
![3-fluoro-N-({[4-(4-methyl-1-piperidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3493596.png)

![N-(4-methylphenyl)-2-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B3493603.png)
![N-(2-methoxybenzyl)-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B3493608.png)
![N-[3-(4-morpholinylcarbonyl)phenyl]nicotinamide](/img/structure/B3493613.png)
![N-(4-bromo-3-methylphenyl)-N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B3493616.png)
![1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(4-phenyl-1,3-thiazol-2-yl)piperazine](/img/structure/B3493628.png)

![6-{[4-amino-6-(isopropylamino)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol](/img/structure/B3493647.png)
![N-(2,3-dimethylphenyl)-2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide](/img/structure/B3493649.png)
